![molecular formula C13H14BN2O3+ B12567382 3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium CAS No. 184000-13-3](/img/structure/B12567382.png)
3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a boron atom bonded to a phenyl group, which is further connected to a carbamoyl group and a methylpyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium typically involves the following steps:
Formation of 3-Boronophenylamine: This intermediate can be synthesized through the reaction of 3-bromophenylboronic acid with ammonia or an amine source under suitable conditions.
Coupling with 1-Methylpyridin-1-ium: The 3-boronophenylamine is then coupled with 1-methylpyridin-1-ium under carbamoylation conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form boron-hydride species.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the development of boron-based drugs and as a probe in biological studies.
Industry: The compound can be utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium involves its interaction with molecular targets through its boron atom. Boron can form stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromophenylboronic acid: Similar in structure but lacks the carbamoyl and pyridinium groups.
3-Bromopropionic acid: Contains a bromine atom but differs significantly in structure and reactivity.
Uniqueness
3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium is unique due to the presence of both boron and pyridinium moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other boron-containing compounds .
Propriétés
Numéro CAS |
184000-13-3 |
|---|---|
Formule moléculaire |
C13H14BN2O3+ |
Poids moléculaire |
257.07 g/mol |
Nom IUPAC |
[3-[(1-methylpyridin-1-ium-3-carbonyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O3/c1-16-7-3-4-10(9-16)13(17)15-12-6-2-5-11(8-12)14(18)19/h2-9,18-19H,1H3/p+1 |
Clé InChI |
MQURZANWALNYLF-UHFFFAOYSA-O |
SMILES canonique |
B(C1=CC(=CC=C1)NC(=O)C2=C[N+](=CC=C2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



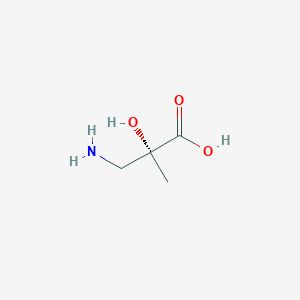
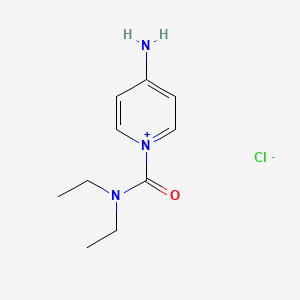

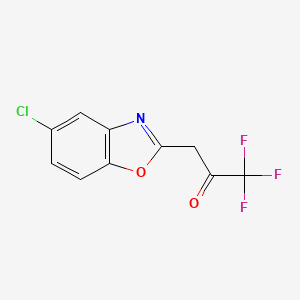
![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)
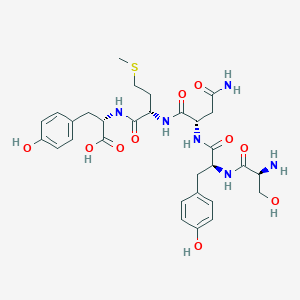

![Tris[3,5-bis(trifluoromethyl)phenyl]borane](/img/structure/B12567349.png)
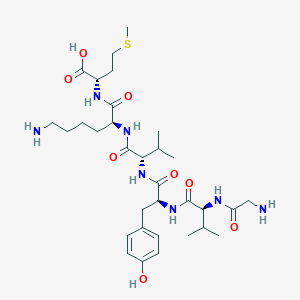

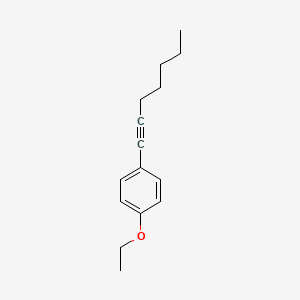
![Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis-](/img/structure/B12567374.png)
![Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-](/img/structure/B12567385.png)
